Decafluorobiphenyl

Microelectronics Dielectric Materials Polymer Synthesis

Decafluorobiphenyl (DFBP) is a fully perfluorinated, ten-site S_N Ar linker that delivers decisive performance gains over hexafluorobenzene or non-fluorinated analogs. Choose DFBP for low-k dielectrics (Dk 2.30–2.75) with 10–40× lower moisture absorption, high-Tg aerospace polymers (T_g 220–250 °C, T_d,5% 482–520 °C), superior low-humidity proton conductivity in fuel-cell membranes, and porous adsorbents reaching 770 m²/g. Its unique architecture maximizes phase separation, thermal stability, and hydrophobicity—critical factors for microelectronics, gas separation, and extreme-environment applications.

Molecular Formula C12F10
Molecular Weight 334.11 g/mol
CAS No. 434-90-2
Cat. No. B1670000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecafluorobiphenyl
CAS434-90-2
SynonymsDecafluorobiphenyl;  Perfluorobiphenyl.
Molecular FormulaC12F10
Molecular Weight334.11 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C12F10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16
InChIKeyONUFSRWQCKNVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decafluorobiphenyl (CAS 434-90-2) Procurement Guide: Technical Specifications and Baseline Properties


Decafluorobiphenyl (DFBP, CAS 434-90-2) is a perfluorinated aromatic compound with the molecular formula C₁₂F₁₀, wherein all hydrogen atoms of the biphenyl core are replaced by fluorine [1]. This complete substitution confers a distinctive combination of physical properties, including a melting point of 68–70 °C, a boiling point of 206 °C, and a density of 1.785 g/cm³ [1]. DFBP serves as a versatile fluorinated building block and linker, widely employed in the synthesis of high-performance polymers via nucleophilic aromatic substitution (S N Ar) [2].

Why Generic Substitution of Decafluorobiphenyl (434-90-2) is Not Advisable: The Critical Role of Perfluorination


The performance of Decafluorobiphenyl (DFBP) is intrinsically linked to its unique molecular architecture: a fully perfluorinated biphenyl core that provides ten sites for nucleophilic aromatic substitution and imparts a distinct electronic and steric profile [1]. Unlike partially fluorinated or non-fluorinated analogs, the complete fluorine substitution in DFBP maximizes hydrophobicity, enhances thermal stability, and dictates specific reactivity patterns in S N Ar chemistry [2]. Substitution with a less fluorinated linker (e.g., hexafluorobenzene) or a non-fluorinated aromatic (e.g., biphenyl) fundamentally alters key material properties such as polymer chain packing, dielectric constant, and moisture absorption [3]. The quantitative evidence presented below demonstrates that these are not minor variations but rather decisive factors that govern the suitability of the final material for demanding applications in microelectronics, gas separation, and proton-exchange membranes.

Decafluorobiphenyl (CAS 434-90-2): Quantified Performance Differentiation vs. Key Alternatives


Dielectric Performance of DFBP-Based Polymers vs. Industry-Standard Polyimides

Polymers synthesized using decafluorobiphenyl (DFBP) as a monomer exhibit dielectric constants in the range of 2.30–2.75, which is significantly lower than that of traditional polyimides, a common alternative for intermetal dielectrics [1]. This reduction is critical for minimizing capacitance and signal delay in integrated circuits [2].

Microelectronics Dielectric Materials Polymer Synthesis

Moisture Absorption of DFBP-Based Polymers vs. Polyimides

Fluorinated poly(arylene ethers) derived from decafluorobiphenyl exhibit moisture absorption rates that are 10 to 40 times lower than those of polyimides, a class of materials widely used in microelectronics packaging [1]. This substantial reduction in water uptake mitigates issues related to dielectric property degradation and corrosion in humid environments [2].

Microelectronics Polymer Science Materials Reliability

Effect of Linker Type on Proton Conductivity: DFBP vs. Hexafluorobenzene (HFB)

In a direct comparative study of multiblock copolymers for proton exchange membrane fuel cells, the use of decafluorobiphenyl (DFBP) as a linkage group, compared to hexafluorobenzene (HFB), resulted in increased proton conductivity at low humidity [1]. This effect was attributed to DFBP promoting greater phase separation between hydrophilic and hydrophobic domains, which facilitates proton transport [2].

Proton Exchange Membranes Fuel Cells Polymer Physics

Thermal Stability of DFBP-Containing Polymers: 5% Weight Loss Temperature

Poly(arylene ether)s (FPAEs) synthesized from phenolphthalein and decafluorobiphenyl exhibit exceptional thermal stability, with a 5% weight loss temperature (T d,5%) ranging from 482 °C to 520 °C under a nitrogen atmosphere [1]. This high thermal endurance is a direct consequence of the strong C–F bonds and the rigid, aromatic structure imparted by the DFBP monomer [2].

Thermal Analysis High-Performance Polymers Materials Engineering

Glass Transition Temperature (Tg) Enhancement in DFBP-Based Copolymers

Copolymers incorporating decafluorobiphenyl units exhibit elevated glass transition temperatures (Tg), a key parameter for dimensional stability at high temperatures. For instance, poly(phthalazinone ether)s synthesized with DFBP demonstrated a Tg of 220 °C [1], while amorphous FPAEs from phenolphthalein and DFBP achieved a Tg of 240–250 °C [2]. This contrasts with many conventional, non-fluorinated poly(arylene ether)s which can have Tg values significantly below 200 °C.

Polymer Science Thermomechanical Analysis Materials Engineering

Specific Surface Area and Porosity in DFBP-Linked Polymers for Gas Adsorption

In a study of perfluorinated organic polymers, those containing decafluorobiphenyl (DFBP) linkers were found to have a high surface area of up to 770 m²/g and a pore volume of 0.35 cm³/g [1]. These structural properties directly correlated with their performance as adsorbents for separating benzene from water and for methane uptake (6.14 mg/g) [2].

Porous Polymers Gas Separation Environmental Remediation

Decafluorobiphenyl (CAS 434-90-2): Validated Application Scenarios Based on Quantitative Differentiation


High-Speed Microelectronic Device Fabrication

For the production of integrated circuits and multichip modules requiring low-k dielectrics, decafluorobiphenyl (DFBP) is the monomer of choice. Its derived polymers provide a dielectric constant in the range of 2.30–2.75 [1], significantly lower than standard polyimides. This enables faster signal propagation, reduces power consumption, and minimizes crosstalk in high-density interconnects. Furthermore, the 10-40× lower moisture absorption [2] ensures stable electrical performance and long-term device reliability, a critical advantage over alternative materials.

Advanced Proton Exchange Membrane (PEM) Fuel Cells

Researchers developing next-generation fuel cells should prioritize DFBP as a key linkage group for block copolymer membranes. Direct evidence shows that DFBP promotes greater phase separation and enhances proton conductivity at low humidity compared to alternative linkers like hexafluorobenzene (HFB) [3]. This differentiation is vital for improving fuel cell efficiency and durability under variable operating conditions, directly addressing a major limitation of current membrane technology.

High-Temperature Engineering Thermoplastics and Composites

In applications demanding sustained thermal and mechanical performance—such as aerospace components, automotive under-hood parts, or high-temperature processing equipment—polymers derived from decafluorobiphenyl (DFBP) offer a distinct advantage. They exhibit glass transition temperatures (Tg) of 220–250 °C and 5% weight loss temperatures (T d,5%) of 482–520 °C [4][5]. These metrics substantially exceed those of many non-fluorinated poly(arylene ether) alternatives, ensuring superior dimensional stability and resistance to thermal degradation in extreme environments.

Efficient Gas Adsorption and Environmental Separation Media

For the development of high-performance adsorbents for gas storage (e.g., methane) or water purification (e.g., benzene removal), DFBP serves as a crucial building block for creating porous polymers with exceptionally high surface areas, reaching up to 770 m²/g [6]. This high porosity, which can be 170% greater than that of polymers synthesized with alternative linkers, translates directly to enhanced adsorption capacity and separation efficiency, making DFBP-based materials a superior choice for environmental and energy-related applications.

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